2-benzyl-5-(1-phenylcyclobutyl)-2H-tetrazole
Overview
Description
2-benzyl-5-(1-phenylcyclobutyl)-2H-tetrazole is a heterocyclic compound that features a tetrazole ring fused with a benzyl and phenylcyclobutyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzyl-5-(1-phenylcyclobutyl)-2H-tetrazole typically involves the cycloaddition reaction of azides with nitriles. One common method is the reaction of benzyl azide with 1-phenylcyclobutanecarbonitrile under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as copper(I) iodide and a base like triethylamine. The reaction mixture is heated to a specific temperature to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-benzyl-5-(1-phenylcyclobutyl)-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted tetrazole derivatives with various functional groups.
Scientific Research Applications
2-benzyl-5-(1-phenylcyclobutyl)-2H-tetrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-benzyl-5-(1-phenylcyclobutyl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s unique structure allows it to bind to active sites of enzymes, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-phenyl-5-(1-phenylcyclobutyl)-2H-tetrazole
- 2-benzyl-5-(1-cyclobutyl)-2H-tetrazole
- 2-benzyl-5-(1-phenylcyclopropyl)-2H-tetrazole
Uniqueness
2-benzyl-5-(1-phenylcyclobutyl)-2H-tetrazole is unique due to the presence of both benzyl and phenylcyclobutyl groups, which confer distinct steric and electronic properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-benzyl-5-(1-phenylcyclobutyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4/c1-3-8-15(9-4-1)14-22-20-17(19-21-22)18(12-7-13-18)16-10-5-2-6-11-16/h1-6,8-11H,7,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJLURMAWGPRHTG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C2=CC=CC=C2)C3=NN(N=N3)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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